Sigma-1 Receptor Binding Affinity: Cyclobutane Ester vs. Cycloalkane Homologs
In the Calderon et al. structure–activity relationship study of 1-phenylcycloalkanecarboxylic acid derivatives, the cyclobutane acid (the immediate hydrolysis precursor of the title methyl ester) exhibited a sigma-1 receptor Ki of 215 nM in rat brain homogenate, whereas the corresponding cyclopropane acid showed a Ki of 657 nM and the cyclopentane acid yielded a Ki of 335 nM [1]. This represents a 3.1-fold improvement over the cyclopropane homolog and a 1.6-fold improvement over the cyclopentane homolog. Although these data are for the free acid rather than the methyl ester, the ester serves as the pro-drug or synthetic precursor for generating the active acid species, making this SAR directly relevant to compound selection [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 215 nM (reported as 1-phenylcyclobutane-1-carboxylic acid, the immediate hydrolysis product of the title ester) |
| Comparator Or Baseline | 1-Phenylcyclopropane-1-carboxylic acid: Ki = 657 nM; 1-Phenylcyclopentane-1-carboxylic acid: Ki = 335 nM |
| Quantified Difference | 3.1-fold more potent than cyclopropane homolog; 1.6-fold more potent than cyclopentane homolog |
| Conditions | Rat brain homogenate, displacement of [³H]-(+)-pentazocine from sigma-1 receptors (Calderon et al., J. Med. Chem. 1994) |
Why This Matters
For CNS drug discovery programs targeting sigma-1, selecting the cyclobutane ester scaffold over the cyclopropane or cyclopentane ester provides a predicted 1.6–3.1× improvement in target affinity based on the corresponding acid form.
- [1] Calderon, S. N.; Izenwasser, S.; Heller, B.; Gutkind, J. S.; Mattson, M. V.; Su, T. P.; Newman, A. H. Novel 1-Phenylcycloalkanecarboxylic Acid Derivatives Are Potent and Selective Sigma 1 Ligands. J. Med. Chem. 1994, 37, 2285–2291. View Source
